(2,5-Dimethylphenyl)hydrazine

概要

説明

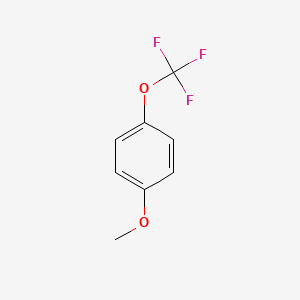

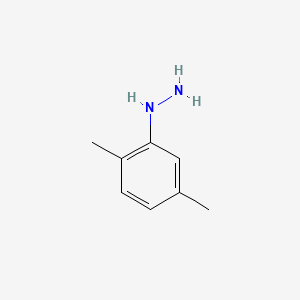

“(2,5-Dimethylphenyl)hydrazine” is a chemical compound with the molecular formula C8H12N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H12N2.ClH/c1-6-3-4-7(2)8(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule.

科学的研究の応用

Chemosensor Chemistry

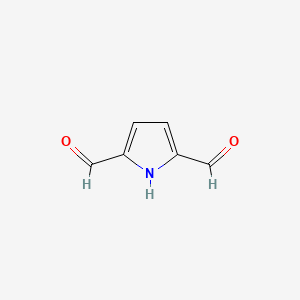

Hydrazones, including those derived from 2,5-Dimethylphenyl hydrazine, play a pivotal role in synthetic chemistry due to their various biological properties. These properties include antifungal, anticonvulsant, antibacterial, antimalarial, anti-inflammatory, and anti-TB attributes. A study by Salim and Ali (2020) focuses on the synthesis of a series of hydrazones based on 2,4-dimethylphenyl hydrazine HCl. These compounds show promise as candidates in chemosensor chemistry, highlighting their potential in detecting and quantifying chemical substances (Salim & Ali, 2020).

Pharmaceutical and Agricultural Manufacturing

Hydrazines, including derivatives of 2,5-Dimethylphenyl hydrazine, are used in chemical industry, pharmaceutical manufacturing, and agricultural production. They are known for their high acute toxicity and are considered environmental contaminants. A review by Choudhary and Hansen (1998) highlights the adverse health effects of hydrazines, including their designation as possible cancer-causing contaminants (Choudhary & Hansen, 1998).

Environmental Applications

The detection and quantification of hydrazine in environmental and biological samples are crucial due to its toxicity. Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine, showcasing its application in environmental water systems and visualization in biological samples like HeLa cells and zebrafish. This highlights the utility of hydrazine derivatives in environmental monitoring and biological research (Zhu et al., 2019).

Organic Chemistry

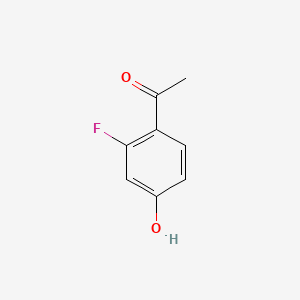

In organic chemistry, hydrazones derived from 2,5-Dimethylphenyl hydrazine are used extensively. Vargas et al. (2020) evaluated the hydrazonation of acetophenones and benzaldehydes, utilizing different hydrazines. Their study contributes to understanding the reactions and applications of these compounds in organic synthesis (Vargas et al., 2020).

DNA Damage and Toxicity Studies

Runge‐Morris et al. (1994) explored the role of hydrazines in causing DNA damage. Their study provides insights into the toxicological impact of hydrazines, including those related to 2,5-Dimethylphenyl hydrazine, on cellular macromolecules (Runge‐Morris et al., 1994).

Aerospace and Military Applications

Nguyen et al. (2020) conducted a systematic review on the toxicity, pathophysiology, and treatment of acute hydrazine propellant exposure, particularly in the aerospace and military sectors. This research underscores the significance of understanding the toxicological aspects of hydrazines in these specialized fields (Nguyen et al., 2020).

作用機序

Target of Action

Hydrazines, in general, are known to react with aldehydes and ketones to form oximes or hydrazones .

Mode of Action

In the presence of aldehydes and ketones, (2,5-Dimethylphenyl)hydrazine can form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the partially positive carbon in the carbonyl group of the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

“(2,5-Dimethylphenyl)hydrazine” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

将来の方向性

生化学分析

Biochemical Properties

(2,5-Dimethylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications . The compound’s interaction with enzymes, proteins, and other biomolecules is primarily through nucleophilic addition reactions. For instance, this compound can react with carbonyl groups in proteins, leading to the formation of hydrazone linkages. This interaction can be utilized to study protein modifications and enzyme activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The compound’s hydrazine moiety can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to the formation of hydrazone derivatives . This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins.

特性

IUPAC Name |

(2,5-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-7(2)8(5-6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXWNXNOTJBIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357397 | |

| Record name | (2,5-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-85-4 | |

| Record name | (2,5-Dimethylphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

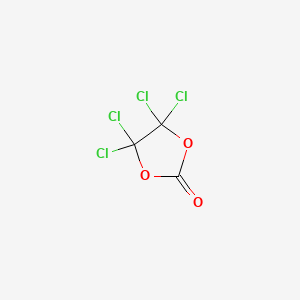

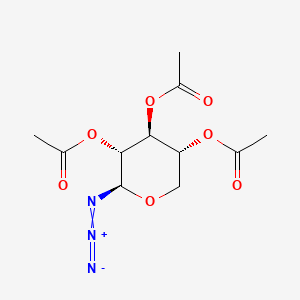

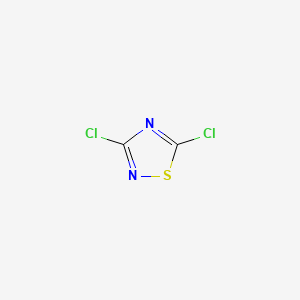

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

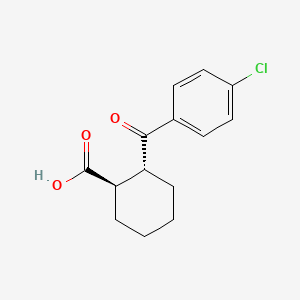

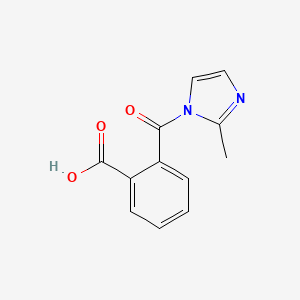

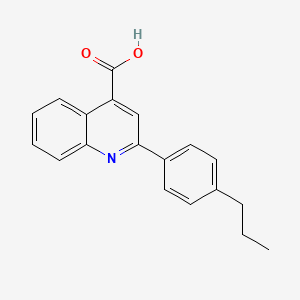

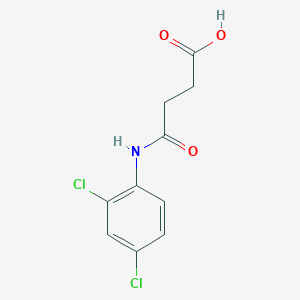

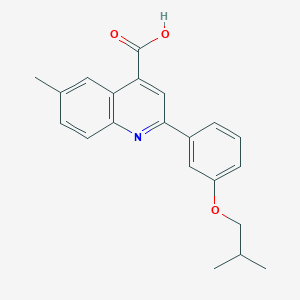

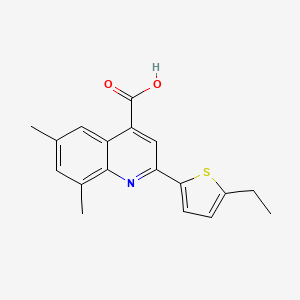

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。